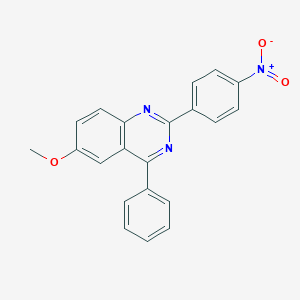

6-Methoxy-2-(4-nitrophenyl)-4-phenylquinazoline

Descripción

Propiedades

IUPAC Name |

6-methoxy-2-(4-nitrophenyl)-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c1-27-17-11-12-19-18(13-17)20(14-5-3-2-4-6-14)23-21(22-19)15-7-9-16(10-8-15)24(25)26/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEAJDRYSMNPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Multi-Component Condensation Approaches

Multi-component reactions (MCRs) offer efficient one-pot strategies for constructing the quinazoline scaffold. A solvent-free protocol using lactic acid as a green catalyst (Source ) enables the condensation of 4-nitrobenzaldehyde, 2-amino-5-methoxybenzophenone, and ammonium acetate. The reaction proceeds via imine formation, followed by cyclodehydration, yielding the target compound in 72–86% efficiency . Key advantages include:

-

Reaction Conditions : Solvent-free, 80–100°C, 2–4 hours.

-

Catalyst : 10 mol% lactic acid.

-

Yield Optimization : Higher yields (90%) are achieved with electron-deficient aldehydes like 4-nitrobenzaldehyde due to enhanced electrophilicity .

A visible light-promoted variant (Source ) employs eosin Y as a photocatalyst, enabling oxidative cyclization under mild conditions (25°C, 45 minutes). This method leverages singlet oxygen generation to accelerate the dehydrogenation step, achieving 79–94% yields .

Stepwise Synthesis from Anthranilic Acid Derivatives

Anthranilic acid serves as a versatile precursor for quinazoline synthesis. A three-step pathway (Sources , ) involves:

-

Methoxy Introduction : 6-Methoxyanthranilic acid is synthesized via O-methylation of 6-hydroxyanthranilic acid using methyl iodide and K₂CO₃.

-

Oxazinone Formation : Treatment with benzoyl chloride in pyridine yields 2-phenyl-6-methoxy-4H-benzo[d] oxazin-4-one .

-

Ring Expansion : Hydrazine hydrate mediates oxazinone-to-quinazolinone conversion, followed by Schiff base formation with 4-nitrobenzaldehyde (ethanol, reflux, 6 hours) .

Key Data :

-

Overall Yield : 58–65% (over three steps).

-

Critical Step : Schiff base condensation requires stoichiometric acetic acid to protonate the amine intermediate .

Transition Metal-Catalyzed Cyclization

Rhodium(III)-catalyzed annulation (Source ) provides a high-yielding route. 2-Amino-5-methoxybenzophenone reacts with 4-nitrophenyl dioxazolone in dichloroethane (DCE) at 50°C under [RhCp*Cl₂]₂ (2 mol%) catalysis. The mechanism involves C–H activation and nitrene insertion, forming the quinazoline core in 87–96% yield .

Optimization Insights :

-

Catalyst Loading : <2 mol% Rh ensures cost-effectiveness.

-

Substituent Tolerance : Electron-withdrawing groups (e.g., nitro) enhance reaction rates .

Nucleophilic Aromatic Substitution

Halogenated intermediates enable late-stage functionalization. 2-Chloro-6-methoxy-4-phenylquinazoline undergoes Suzuki-Miyaura coupling with 4-nitrophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) . This method is ideal for introducing diverse aryl groups at position 2 but requires pre-synthesized halogenated precursors.

Performance Metrics :

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Component (Lactic Acid) | Solvent-free, 80°C, 2–4 h | 72–86% | Green chemistry, scalable | Moderate yields for bulky aldehydes |

| Rh-Catalyzed Annulation | DCE, 50°C, 5 h | 87–96% | High efficiency, broad scope | Cost of Rh catalysts |

| Stepwise (Anthranilic Acid) | Multi-step, reflux | 58–65% | Well-established protocol | Labor-intensive |

| Suzuki Coupling | Pd catalysis, dioxane, 90°C | 70–78% | Flexibility in aryl group introduction | Requires halogenated intermediates |

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-2-(4-nitrophenyl)-4-phenylquinazoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 6-hydroxy-2-(4-nitrophenyl)-4-phenylquinazoline.

Reduction: Formation of 6-methoxy-2-(4-aminophenyl)-4-phenylquinazoline.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

6-Methoxy-2-(4-nitrophenyl)-4-phenylquinazoline has garnered attention for its potential use in developing pharmaceuticals due to its various biological properties:

- Antiviral Activity : Quinazoline derivatives, including this compound, have shown promise as antiviral agents. They are being researched for their effectiveness against viral infections such as hepatitis C and Bovine Viral Diarrhea Virus (BVDV) . The molecular modeling studies suggest that these compounds can bind effectively to viral polymerases, inhibiting their replication.

- Anticancer Properties : Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that certain derivatives can inhibit tumor cell proliferation in vitro . The mechanisms often involve the induction of apoptosis and inhibition of cell cycle progression.

- Anti-inflammatory and Antimicrobial Effects : The compound is also being explored for its anti-inflammatory properties and potential as an antimicrobial agent. Quinazolines have been documented to possess antibacterial and antifungal activities, making them candidates for treating infections .

Biological Mechanisms

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. This interaction can disrupt metabolic pathways crucial for the survival of pathogens or cancer cells .

- Receptor Modulation : It may also modulate receptor activities, influencing cellular signaling pathways associated with disease processes .

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on eco-friendly synthetic methods, including microwave-assisted synthesis, which enhances yield and reduces reaction times .

Table 1: Synthetic Routes for Quinazoline Derivatives

| Methodology | Description |

|---|---|

| Traditional Synthesis | Involves multiple steps with various reagents leading to lower yields. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to enhance reaction efficiency and yield. |

| Eco-friendly Methods | Focus on using green chemistry principles to minimize environmental impact. |

Case Studies

Several studies highlight the applications of this compound in drug development:

- Antitumor Activity Study : A recent investigation synthesized a series of quinazoline derivatives, including the target compound, which exhibited potent antiproliferative effects against various cancer cell lines . The study emphasized the structure-activity relationship (SAR) that could guide further development.

- Antiviral Efficacy Assessment : Another study focused on evaluating the antiviral efficacy of synthesized quinazoline derivatives against BVDV. The findings indicated that certain modifications to the quinazoline structure significantly enhanced antiviral activity .

Mecanismo De Acción

The mechanism of action of 6-Methoxy-2-(4-nitrophenyl)-4-phenylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below compares key structural features and available data for 6-Methoxy-2-(4-nitrophenyl)-4-phenylquinazoline and related compounds:

Key Observations:

- Core Heterocycle: Quinazolines (e.g., ) exhibit greater π-electron delocalization than benzothiazoles () or quinazolinones (), influencing electronic properties and binding affinities.

- R6: Methoxy groups improve solubility across all analogs (e.g., ). R4: Phenyl groups () increase steric bulk compared to hydroxyl () or hydrogen.

Spectroscopic and Crystallographic Data

- IR Spectroscopy: Nitro groups exhibit strong absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO2 stretching). Methoxy C-O stretches appear at ~1250 cm⁻¹ (e.g., ). Absence of C=O bands in quinazolines (vs. quinazolinones) confirms tautomeric forms .

- NMR :

- Crystallography: Quinazolinones (e.g., ) form planar structures with dihedral angles influenced by substituents, affecting packing and hydrogen bonding.

Actividad Biológica

6-Methoxy-2-(4-nitrophenyl)-4-phenylquinazoline is a quinazoline derivative that has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This compound features a methoxy group at the 6-position, a nitrophenyl substituent at the 2-position, and a phenyl group at the 4-position of the quinazoline core. Its structural characteristics position it as a potential pharmacological agent in medicinal chemistry.

Chemical Structure and Synthesis

The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. The compound's synthesis typically involves the reaction of appropriate aniline derivatives with ortho-esters or other precursors under controlled conditions .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its inhibitory effects against several cancer cell lines, including MGC-803, MCF-7, PC9, A549, and H1975. The compound displayed varied efficacy across these cell lines, with an IC50 value of approximately 6.23 μM against MGC-803 cells .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| MGC-803 | 6.23 | Moderate |

| MCF-7 | Varies | Weak to Moderate |

| PC9 | Varies | Weak to Moderate |

| A549 | Varies | Weak to Moderate |

| H1975 | Varies | Weak to Moderate |

The incorporation of various substituents on the quinazoline scaffold has been shown to enhance its biological activity, indicating that structural modifications can lead to improved pharmacological profiles .

Antiviral Activity

While primarily noted for its antitumor properties, derivatives of quinazoline compounds, including those similar to this compound, have also been explored for antiviral applications. Some studies suggest that modifications in the quinazoline structure can lead to enhanced antiviral efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV) .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets within cancer cells, potentially disrupting critical pathways involved in cell proliferation and survival.

Case Studies and Research Findings

A study conducted on a series of quinazoline derivatives demonstrated broad-spectrum antitumor activity. The findings indicated that structural variations significantly influenced the compounds' potency against different cancer types . In another investigation focusing on similar derivatives, compounds were evaluated for their binding affinities and inhibitory effects on viral replication .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Methoxy-2-(4-nitrophenyl)-4-phenylquinazoline, and how do reaction conditions influence yield?

- Methodological Answer : The quinazoline core can be synthesized via cyclization of anthranilamide derivatives with nitrile-containing reagents. For example, acylation of 2-aminobenzamide precursors followed by cyclization under basic conditions is a viable pathway . Reaction solvents (e.g., ethanol, acetonitrile) and temperature significantly impact yield. Polar aprotic solvents like DMF enhance nucleophilic substitution in intermediates, while elevated temperatures (80–100°C) accelerate cyclization .

Q. How is spectroscopic characterization (NMR, IR, X-ray) employed to confirm the structure of quinazoline derivatives?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Coupling patterns distinguish substituent positions .

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves bond angles and dihedral angles between aromatic rings, critical for confirming steric effects (e.g., 4-nitrophenyl vs. methoxy orientations) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and binding affinity of this compound?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. This reveals electron-deficient nitro groups as potential electrophilic sites .

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Prioritize residues forming hydrogen bonds with methoxy or nitro groups .

Q. What strategies resolve contradictions in reported biological activity data for quinazoline derivatives?

- Methodological Answer :

- Control variables : Standardize assay conditions (e.g., solvent purity, cell passage number) to minimize variability .

- Structure-activity relationship (SAR) : Compare substituent effects; e.g., replacing 4-nitrophenyl with 4-chlorophenyl may alter hydrophobicity and membrane permeability .

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Q. How do solvent polarity and catalyst choice influence regioselectivity in quinazoline functionalization?

- Methodological Answer :

- Polar solvents (DMF, DMSO) : Stabilize charged intermediates, favoring nucleophilic substitution at the C2 position .

- Catalysts : Pd/C or CuI promote cross-coupling reactions (e.g., Suzuki-Miyaura) at C4-phenyl groups, enabling diversification .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures drive thermodynamic outcomes (para-substitution) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to reduce solubility and induce slow crystallization. Methoxy groups enhance π-π stacking, aiding crystal lattice formation .

- Polymorphism : Screen multiple conditions (varying temperature, antisolvents) to isolate stable polymorphs. Single-crystal X-ray diffraction confirms packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.